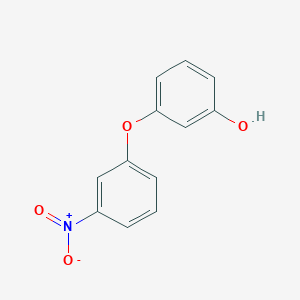
3-(3-Nitrophenoxy)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Nitrophenoxy)phenol is an organic compound that belongs to the class of phenols and nitrophenyl ethers It consists of a phenol group (a hydroxyl group attached to a benzene ring) and a nitrophenyl ether group (a nitro group attached to a benzene ring through an oxygen atom)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenoxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a phenol derivative reacts with a nitrophenyl halide under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Another method involves the direct nitration of phenoxyphenol. In this process, phenoxyphenol is treated with a nitrating agent such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) to introduce the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity.
化学反应分析
Types of Reactions
3-(3-Nitrophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 with a palladium catalyst or NaBH4 in an alcoholic solvent.
Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., AlCl3).
Major Products Formed
Oxidation: Quinones.
Reduction: Aminophenoxyphenol.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
3-(3-Nitrophenoxy)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of polymers and other materials with specific properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects. It may also be used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
作用机制
The mechanism of action of 3-(3-Nitrophenoxy)phenol depends on its specific application. In biological systems, it may interact with enzymes or proteins, leading to inhibition or modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and stability.
相似化合物的比较
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
3-Nitrophenol: A nitro group attached to the benzene ring of phenol at the meta position.
Phenoxyphenol: A phenol group attached to another benzene ring through an oxygen atom.
Uniqueness
3-(3-Nitrophenoxy)phenol is unique due to the presence of both a nitro group and a phenol group, which imparts distinct chemical properties and reactivity
属性
CAS 编号 |
103863-21-4 |
|---|---|
分子式 |
C12H9NO4 |
分子量 |
231.20 g/mol |
IUPAC 名称 |
3-(3-nitrophenoxy)phenol |
InChI |
InChI=1S/C12H9NO4/c14-10-4-2-6-12(8-10)17-11-5-1-3-9(7-11)13(15)16/h1-8,14H |
InChI 键 |
JVEOWKOBSCSZOZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


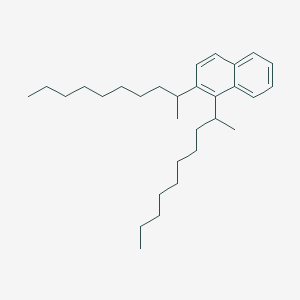

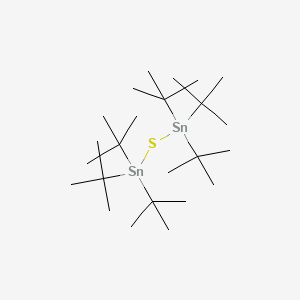
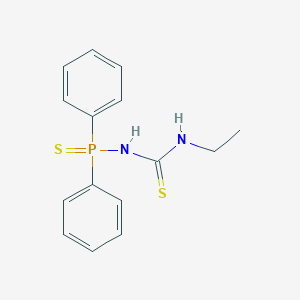
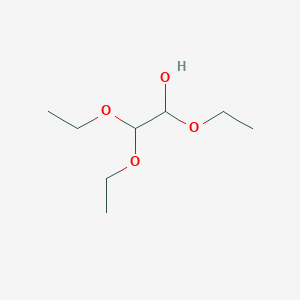
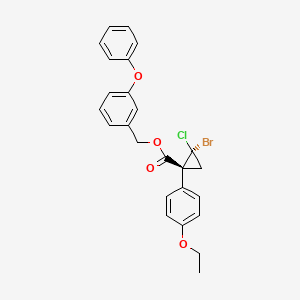
![2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14322403.png)
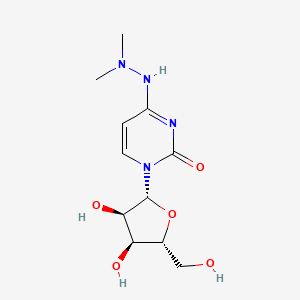
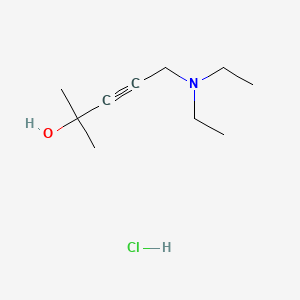
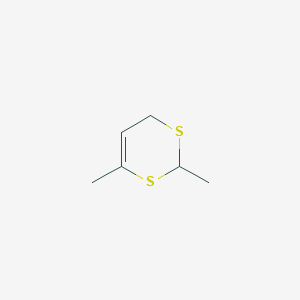
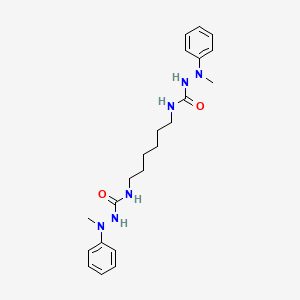
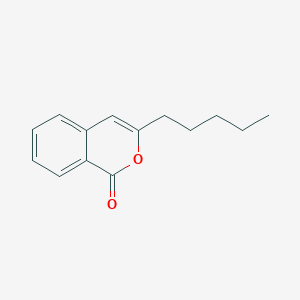

![1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol](/img/structure/B14322449.png)
